6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrrolidine ring, a pyrimidinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolidine ring. This can be achieved through cyclization reactions involving appropriate precursors. The pyrimidinone core is then introduced through condensation reactions with suitable reagents. The final compound is obtained by functionalizing the intermediate products with chloropropanoyl and dimethylamino groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolidine and pyrimidinone derivatives.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidinone derivatives, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets 6-({[1-(2-chloropropanoyl)pyrrolidin-3-yl](methyl)amino}methyl)-2-(dimethylamino)-3,4-dihydropyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[[1-(2-chloropropanoyl)pyrrolidin-3-yl]-methylamino]methyl]-2-(dimethylamino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O2/c1-10(16)14(23)21-6-5-12(9-21)20(4)8-11-7-13(22)18-15(17-11)19(2)3/h7,10,12H,5-6,8-9H2,1-4H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOSUIFJUBDHJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)CC2=CC(=O)NC(=N2)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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